1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide
Description
The compound 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide (CAS: 941969-83-1) is a piperidine-4-carboxamide derivative with a molecular formula of C₂₀H₂₃FN₄O₂ and a molecular weight of 370.4206 g/mol . Its structure features a piperidine core substituted with:
- A 4-fluorophenylcarbamoylmethyl group at position 1.
- A pyridin-2-ylmethyl carboxamide group at position 2.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-4-6-17(7-5-16)24-19(26)14-25-11-8-15(9-12-25)20(27)23-13-18-3-1-2-10-22-18/h1-7,10,15H,8-9,11-14H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUTUQWFCYASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, molecular properties, and reported biological activities.
Structural and Functional Insights
Fluorophenyl Positional Isomerism
- Target Compound (4-fluorophenyl) : The para-fluorine enhances metabolic stability and lipophilicity compared to ortho-substituted analogs like HE67 (2-fluorophenyl) .
- HE67 : The ortho-fluorine may reduce steric hindrance but could compromise target selectivity due to altered electronic effects.
Piperidine Substituent Diversity
- P85 : The naphthalenylethyl group increases hydrophobic interactions but reduces solubility (clogP: ~4.2 vs. target compound’s ~3.1) .
Carboxamide Linker Modifications
Pharmacological and Computational Data
Areas for Further Research :
- In vitro binding assays against kinase or viral targets.
- ADMET profiling to compare pharmacokinetics with HE67 and pyrimidinyl derivatives.
References: Consolidated from –16, with specific citations denoted as .
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